molecular formula C13H13BrN2O3 B13910473 Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate

Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate

Cat. No.: B13910473
M. Wt: 325.16 g/mol
InChI Key: ODFIDGGRTFRQNO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazones with ethyl acetoacetate under acidic or basic conditions. The reaction is often catalyzed by a metal catalyst such as copper or palladium, which facilitates the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-bromophenyl)-5-methoxy-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring structure and ester functionality make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)-5-methoxypyrazole-3-carboxylate

InChI

InChI=1S/C13H13BrN2O3/c1-3-19-13(17)11-8-12(18-2)16(15-11)10-6-4-9(14)5-7-10/h4-8H,3H2,1-2H3

InChI Key

ODFIDGGRTFRQNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)OC)C2=CC=C(C=C2)Br

Origin of Product

United States

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